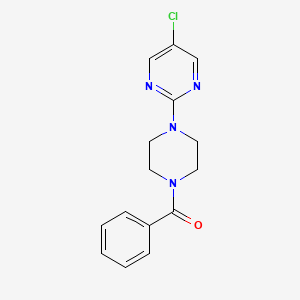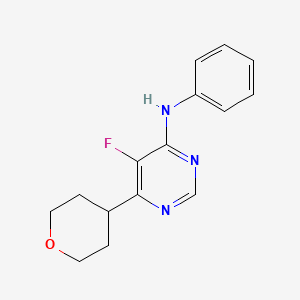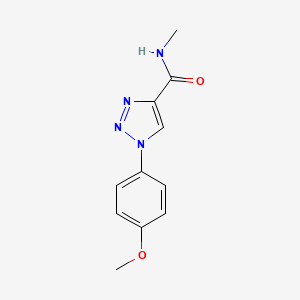![molecular formula C17H23F3N4O3 B15114422 1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15114422.png)
1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features multiple functional groups, including an oxazole ring, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the formation of the oxazole ring through a cyclization reaction involving a suitable precursor. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the imidazolidine-2,4-dione core is formed through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-{[5-(Methyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 1-(1-{[5-(Ethyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Uniqueness
1-(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to the presence of the propan-2-yl group on the oxazole ring, which may confer distinct steric and electronic properties
Properties
Molecular Formula |
C17H23F3N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H23F3N4O3/c1-11(2)15-13(21-10-27-15)7-22-5-3-12(4-6-22)23-8-14(25)24(16(23)26)9-17(18,19)20/h10-12H,3-9H2,1-2H3 |
InChI Key |
LVXXXDCXVILBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15114341.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114344.png)
![1-Methyl-4-({4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15114346.png)
![2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15114350.png)


![6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15114382.png)

![2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114400.png)

![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)piperazine](/img/structure/B15114408.png)
![4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114409.png)
![4-[(4-Cyclobutylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B15114424.png)
![2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole](/img/structure/B15114427.png)
